2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid
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Overview
Description
Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with various biological targets due to their structural similarity to carboxylate anions .
Mode of Action
It’s known that tetrazole derivatives can form hydrogen bonds with their targets . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Analysis
Biochemical Properties
Tetrazoles, the class of compounds to which it belongs, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . Tetrazoles have not been found in nature; with rare exceptions, these compounds do not exhibit appreciable biological activity, but they are at the same time resistant to biological degradation . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .
Cellular Effects
Tetrazolate anions, which are related to tetrazoles, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Molecular Mechanism
Tetrazoles are known to have the ability to act as acids and bases, and also to the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids .
Metabolic Pathways
Tetrazolic acids have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids, and both tetrazole tautomers may serve as substrates for N-glucuronidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with a suitable propanoic acid derivative under controlled conditions . The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. This would include the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The phenyl and tetrazole groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted phenyl and tetrazole derivatives.
Scientific Research Applications
2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]acetic acid
- 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]butanoic acid
- 2-[(1-Phenyl-1H-tetrazol-5-yl)thio]pentanoic acid
Uniqueness
2-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid is unique due to its specific structural features, such as the presence of the tetrazole ring and the thioether linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-7(9(15)16)17-10-11-12-13-14(10)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTWOGDSGKCFOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NN=NN1C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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